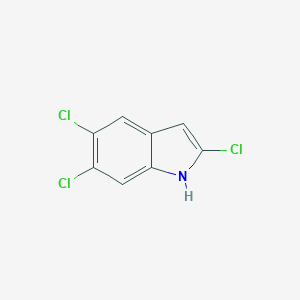
2,5,6-trichloro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6-Trichloro-1H-indole: is a halogenated indole derivative, characterized by the presence of three chlorine atoms at the 2nd, 5th, and 6th positions of the indole ring Indole derivatives are significant in various fields due to their biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2,5,6-trichloro-1H-indole typically involves the halogenation of indole or its derivatives. One common method is the direct chlorination of indole using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process often includes:
Nitration: of indole to introduce nitro groups.
Reduction: of nitro groups to amines.
Chlorination: of the resulting amine derivatives to achieve the desired trichloro substitution pattern.
化学反応の分析
Types of Reactions:
2,5,6-Trichloro-1H-indole can undergo various chemical reactions, including:
Electrophilic substitution: The presence of chlorine atoms makes the indole ring more reactive towards electrophilic substitution reactions.
Nucleophilic substitution: Chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Electrophilic substitution: Reagents such as bromine, iodine, or nitronium ions can be used.
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic substitution: Halogenated or nitrated derivatives.
Nucleophilic substitution: Substituted indoles with various functional groups.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
科学的研究の応用
2,5,6-Trichloro-1H-indole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5,6-trichloro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of chlorine atoms can enhance its binding affinity to these targets, potentially leading to increased biological activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
類似化合物との比較
2,3,5,6-Tetrachloro-1H-indole: Contains an additional chlorine atom, which can further alter its reactivity and biological properties.
2,5-Dichloro-1H-indole: Lacks one chlorine atom, which can affect its chemical behavior and applications.
1H-Indole: The parent compound without any chlorine substitution, serving as a basis for comparison.
Uniqueness:
2,5,6-Trichloro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms can significantly influence its reactivity, making it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
2,5,6-trichloro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3N/c9-5-1-4-2-8(11)12-7(4)3-6(5)10/h1-3,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBOKCJLKBLBQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444042 |
Source


|
| Record name | 2,5,6-trichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286949-65-3 |
Source


|
| Record name | 2,5,6-trichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)
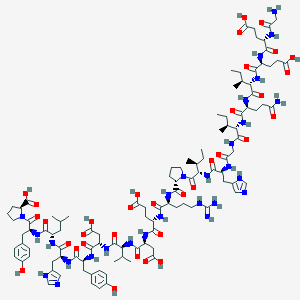

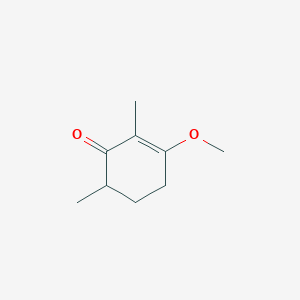
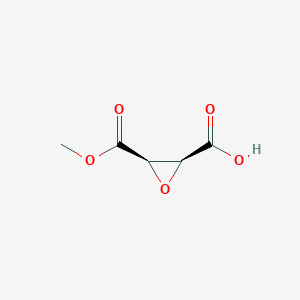

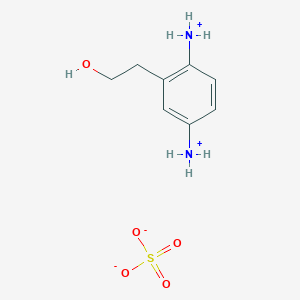
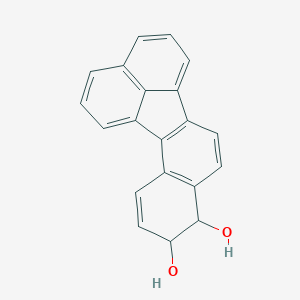
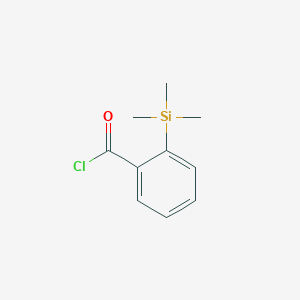
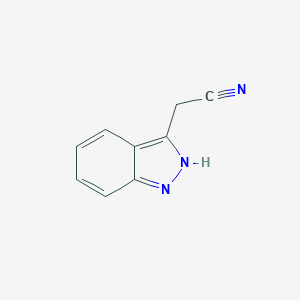
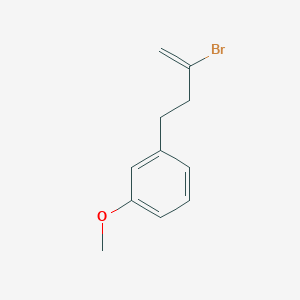
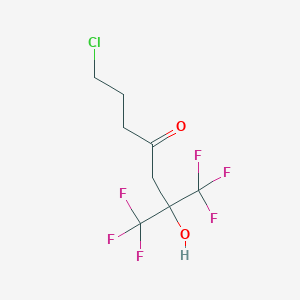
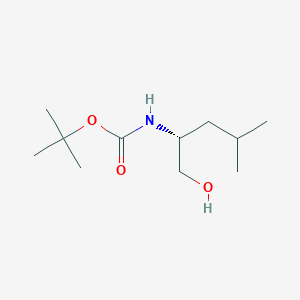
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
